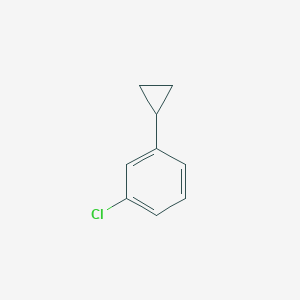

1-Chloro-3-cyclopropylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNVVDKAAZRUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500842 | |

| Record name | 1-Chloro-3-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19714-74-0 | |

| Record name | 1-Chloro-3-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-3-cyclopropylbenzene: An In-depth Technical Guide for Scientific Professionals

<_-3a_loading_indicator>

This technical guide offers a comprehensive overview of 1-Chloro-3-cyclopropylbenzene, a chemical compound of increasing importance in the fields of pharmaceutical development and materials science. Designed for researchers, chemists, and drug development professionals, this document details the molecule's core chemical properties, structural characteristics, synthesis, and reactivity, providing a foundational understanding for its application in advanced scientific research.

Core Chemical and Physical Properties

This compound is an aromatic hydrocarbon with the chemical formula C₉H₉Cl.[1] It presents as a colorless to yellow, sticky oil or semi-solid at room temperature. The unique combination of a halogen atom and a strained cyclopropyl ring on the benzene core imparts specific physical and chemical characteristics that are pivotal to its utility in organic synthesis.

A summary of its key physical properties is presented below:

| Property | Value | Reference |

| Molecular Formula | C₉H₉Cl | [1][2] |

| Molecular Weight | 152.62 g/mol | [1][2] |

| CAS Number | 19714-74-0 | [1][2] |

| Appearance | Colorless to Yellow Sticky Oil to Semi-Solid | [3] |

| LogP | 3.21740 | [2] |

Note: Physical properties such as boiling and melting points are not consistently reported across publicly available sources and should be determined empirically for specific applications.

Molecular Structure and Spectroscopic Profile

The structure of this compound features a benzene ring substituted with a chlorine atom and a cyclopropyl group at the meta-position. This arrangement dictates the molecule's electronic properties and reactivity. The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group, influencing the aromatic system.[4]

Structural Identifiers:

-

IUPAC Name: this compound[1]

-

SMILES: C1CC1C2=CC(=CC=C2)Cl[1]

-

InChI: InChI=1S/C9H9Cl/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2[1]

Caption: 2D structure of this compound.

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. While specific spectral data can vary, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the connectivity and elemental composition.

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes. A common strategy in multistep aromatic synthesis involves the careful sequencing of reactions to achieve the desired substitution pattern. For a meta-substituted product like this, one effective method involves Friedel-Crafts acylation followed by chlorination and then reduction.

Illustrative Synthetic Pathway

A logical synthetic sequence starting from benzene is outlined below. This approach leverages the directing effects of the intermediate functional groups to achieve the desired 1,3-substitution pattern.

Caption: Conceptual synthetic workflow for this compound from benzene.

Expert Commentary on the Synthesis: The initial Friedel-Crafts acylation introduces a propionyl group, which is a meta-director. This is a critical step that dictates the regioselectivity of the subsequent chlorination, directing the chlorine atom to the meta-position.[5] The final step in this conceptual pathway would involve the reduction of the ketone and subsequent cyclization to form the cyclopropyl ring, although direct cyclopropanation methods on substituted styrenes could also be explored.

Chemical Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents.

-

Cyclopropyl Group: This group is activating and ortho-, para-directing in electrophilic aromatic substitution reactions.[4] This is due to the ability of the strained ring's Walsh orbitals to donate electron density to the benzene ring.[4]

-

Chloro Group: The chlorine atom is deactivating due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director because of the resonance donation of its lone pairs.

The interplay of these two groups makes the prediction of substitution patterns in further reactions complex, often resulting in a mixture of products. The chlorine atom also provides a handle for various cross-coupling reactions, enabling the formation of C-C and C-N bonds, which is highly valuable in the synthesis of complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

The presence of a chlorine atom is a common feature in many FDA-approved drugs.[6] Halogen atoms, including chlorine, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. They can influence metabolic stability, binding affinity, and membrane permeability. The "magic chloro" effect in drug discovery highlights the profound and sometimes serendipitous benefits of incorporating a chlorine atom into a drug candidate.[7]

The cyclopropyl group is often used as a bioisostere for other functional groups, such as a phenyl ring or a double bond. Its rigid structure can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. The combination of these two moieties in this compound makes it a valuable scaffold for the development of novel therapeutic agents.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry, particularly in the realms of drug discovery and materials science. Its unique structural and electronic properties, stemming from the combination of a chloro and a cyclopropyl substituent, provide a versatile platform for the design and synthesis of novel compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for any researcher looking to utilize this compound in their work.

References

-

PubChem. This compound | C9H9Cl | CID 12509712. Available from: [Link]

-

Organic Syntheses. cyclopropylbenzene. Available from: [Link]

-

Chemsrc. BENZENE, 1-CHLORO-3-CYCLOPROPYL- | CAS#:19714-74-0. Available from: [Link]

-

Quora. What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Available from: [Link]

-

Quora. How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-3-ethyl- (CAS 620-16-6). Available from: [Link]

-

NIST. Benzene, (3-chloropropyl)-. Available from: [Link]

-

PubChem. 1-Chloro-2-cyclopropylbenzene | C9H9Cl | CID 12227329. Available from: [Link]

-

PubChem. 1-Chloro-3-cyclopropylcyclohexane | C9H15Cl | CID 64514461. Available from: [Link]

-

Quora. How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. Available from: [Link]

-

NIST. Benzene, (3-chloropropyl)-. Available from: [Link]

-

Lumen Learning. 15.5 Multistep synthesis with aromatics | Organic Chemistry II. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

Chegg. Question: Which sequence of reactions would transform benzene into 1- chloro-3-propylbenzene in good yield. Available from: [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]

-

MilliporeSigma. This compound | 19714-74-0. Available from: [Link]

Sources

- 1. This compound | C9H9Cl | CID 12509712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BENZENE, 1-CHLORO-3-CYCLOPROPYL | CAS#:19714-74-0 | Chemsrc [chemsrc.com]

- 3. This compound | 19714-74-0 [sigmaaldrich.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 15.5 Multistep synthesis with aromatics | Organic Chemistry II [courses.lumenlearning.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Spectroscopic Blueprint of 1-Chloro-3-cyclopropylbenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-Chloro-3-cyclopropylbenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers an in-depth interpretation of predicted spectral features, grounded in fundamental principles and comparative data from analogous structures. The causality behind spectral patterns is explained, providing a robust framework for the structural elucidation and quality control of this and related substituted cyclopropylbenzene compounds. Each section includes detailed, field-proven experimental protocols and visual aids to bridge theory with practical application.

Introduction: The Structural Significance of this compound

This compound (C₉H₉Cl) is a substituted aromatic hydrocarbon featuring two distinct and electronically influential moieties: a deactivating, meta-directing chloro group and a weakly activating cyclopropyl group. The cyclopropyl ring, with its unique sp²-hybridized character in its C-C bonds, engages electronically with the benzene ring, while the electronegative chlorine atom withdraws electron density inductively. This electronic interplay creates a unique spectroscopic fingerprint, crucial for its unambiguous identification and for understanding its chemical behavior in synthetic and biological contexts.

The molecular weight of this compound is 152.62 g/mol , with a monoisotopic mass of approximately 152.039 Da. This guide will predict and dissect its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing the rationale behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for defining the number of distinct proton environments and their connectivity. The spectrum of this compound is predicted to be a composite of signals from the cyclopropyl substituent and the disubstituted aromatic ring.

Predicted ¹H NMR Spectrum and Interpretation

The analysis begins with the known spectrum of the parent compound, cyclopropylbenzene, which shows aromatic protons from δ 7.03-7.21 ppm and highly shielded cyclopropyl protons from δ 0.66-1.84 ppm.[1][2] The pronounced upfield shift of the cyclopropyl protons is a diagnostic feature, resulting from the magnetic anisotropy of the three-membered ring, which generates a shielding cone.[1]

The introduction of a chlorine atom at the meta-position induces predictable changes:

-

Aromatic Region (δ 7.0-7.3 ppm): The chlorine atom is an electron-withdrawing group, which generally deshields aromatic protons.[3][4] However, its effect is most pronounced at the ortho and para positions. For a meta-substituent, the changes are more subtle. We expect four distinct signals in the aromatic region, reflecting the loss of symmetry.

-

H-2: This proton is ortho to the chlorine and will be the most deshielded, appearing as a sharp singlet or a triplet with very small coupling.

-

H-4 & H-6: These protons are ortho and para to the cyclopropyl group and meta to the chlorine. They will be slightly deshielded relative to benzene but shielded relative to H-2 and H-5. They will likely appear as a complex multiplet.

-

H-5: This proton, flanked by two carbons, is meta to both substituents and will likely be a triplet.

-

-

Aliphatic Region (δ 0.5-2.0 ppm): The cyclopropyl protons will remain significantly shielded. The electron-withdrawing nature of the chloro-substituted phenyl ring may cause a slight downfield shift for all cyclopropyl protons compared to unsubstituted cyclopropylbenzene.[1]

-

Methine Proton (CH): A multiplet around δ 1.8-2.0 ppm.

-

Methylene Protons (CH₂): Two distinct multiplets for the diastereotopic methylene protons, expected around δ 0.6-1.1 ppm.

-

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~7.25 | t (or s) | J ≈ 1-2 |

| H-4 | ~7.10 | m | - |

| H-5 | ~7.15 | t | J ≈ 7.6 |

| H-6 | ~7.05 | m | - |

| Cyclopropyl CH | ~1.90 | m | - |

| Cyclopropyl CH₂ (diastereotopic) | ~1.00 & ~0.70 | m | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30 or zg) experiment.[5]

-

Acquisition Time (AQ): ~3.0 seconds.[5]

-

Relaxation Delay (D1): 1.5 - 5.0 seconds. A longer delay is necessary for accurate integration if quantitation is required.

-

Number of Scans (NS): 8 to 16 scans for a routine spectrum.[6]

-

Spectral Width (SW): 16 ppm, centered around 7 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹H NMR Structural Relationship Diagram

Caption: Predicted ¹H NMR signal regions and key coupling relationships.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides critical information on the number of unique carbon environments and their electronic state. For this compound, nine distinct signals are expected.

Predicted ¹³C NMR Spectrum and Interpretation

We reference the ¹³C NMR data for cyclopropylbenzene: C1 (ipso) at δ 143.0, C2/C6 (ortho) at δ 125.8, C3/C5 (meta) at δ 128.3, C4 (para) at δ 125.5, Cα (methine) at δ 15.9, and Cβ (methylene) at δ 9.9 ppm. The introduction of chlorine has additive effects on chemical shifts that can be used for prediction.[7]

-

Aromatic Region (δ 125-145 ppm):

-

C1 (C-Cl): The direct attachment to the electronegative chlorine will cause a significant downfield shift, but this is counteracted by the "heavy atom effect." The signal is predicted around δ 134 ppm.

-

C3 (C-cyclopropyl): This ipso-carbon attached to the cyclopropyl group will be the most downfield aromatic carbon, predicted around δ 145 ppm.

-

Other Aromatic Carbons: The remaining four aromatic carbons (C2, C4, C5, C6) will appear between δ 125-130 ppm. The specific shifts are influenced by their position relative to both substituents.

-

-

Aliphatic Region (δ 10-20 ppm):

-

Methine Carbon (Cα): Expected around δ 15-16 ppm.

-

Methylene Carbons (Cβ): Expected to remain highly shielded, around δ 9-11 ppm. Electron-withdrawing groups on the phenyl ring are known to cause a downfield shift in the cyclopropyl carbons.[8]

-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 (ipso-cyclopropyl) | ~145 | Attachment to π-donating cyclopropyl group |

| C1 (ipso-Cl) | ~134 | Attachment to electronegative Cl |

| C5 | ~130 | Meta to cyclopropyl, ortho to Cl |

| C2, C4, C6 | ~125-128 | Remaining aromatic carbons |

| Cα (Methine) | ~16 | Benzylic-like carbon of cyclopropyl ring |

| Cβ (Methylene) | ~10 | Shielded cyclopropyl methylene carbons |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer, locked and shimmed as per the ¹H experiment.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds.

-

Number of Scans (NS): 256 to 1024 scans, depending on concentration.

-

Spectral Width (SW): ~220-240 ppm, centered around 100 ppm.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz. Phase correct the spectrum and reference it to the CDCl₃ solvent peak at δ 77.16 ppm.

¹³C NMR Chemical Shift Regions Diagram

Caption: Predicted ¹³C NMR chemical shift regions for key carbon types.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a powerful tool for functional group identification.[9]

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will display characteristic absorptions for an aromatic ring, a cyclopropyl group, and a C-Cl bond.

-

Aromatic C-H Stretch: A sharp, medium-intensity band is expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.[10]

-

Aliphatic C-H Stretch: Absorptions from the cyclopropyl C-H bonds will appear just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range.

-

Aromatic C=C Overtones: Weak bands in the 1660-2000 cm⁻¹ region are characteristic of aromatic substitution patterns.[11] The pattern for meta-disubstitution is often distinct.[12][13]

-

Aromatic C=C Stretch: Medium-to-strong intensity bands in the 1450-1600 cm⁻¹ region are due to the stretching of the carbon-carbon bonds within the benzene ring.[11]

-

C-H Out-of-Plane Bending: The position of strong absorptions in the 650-900 cm⁻¹ region is highly diagnostic of the benzene ring substitution pattern.[10] For meta-disubstitution, two strong bands are typically observed: one between 810-750 cm⁻¹ and another near 690 cm⁻¹.[12]

-

C-Cl Stretch: A strong absorption for the carbon-chlorine stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3030-3100 | Medium | Aromatic C-H Stretch |

| 2850-3000 | Medium | Cyclopropyl C-H Stretch |

| 1660-2000 | Weak | Aromatic Overtone Bands |

| 1450-1600 | Medium-Strong | Aromatic C=C Ring Stretch |

| 810-750 & ~690 | Strong | Aromatic C-H Out-of-Plane Bend (meta) |

| 800-600 | Strong | C-Cl Stretch |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[14]

-

Sample Application: Place one to two drops of neat liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[15]

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

IR Spectroscopy Workflow Diagram

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation.[16][17]

Predicted Mass Spectrum and Interpretation

-

Molecular Ion (M⁺): The molecular ion peak is expected to be prominent due to the stable aromatic ring.[18] A characteristic isotopic pattern will be observed due to the presence of chlorine. The M⁺ peak will appear at m/z 152, and the M+2 peak (due to the ³⁷Cl isotope) will appear at m/z 154 with a relative abundance of approximately one-third that of the M⁺ peak.[3]

-

Key Fragmentation Pathways:

-

Loss of Cl: Fragmentation of the C-Cl bond would lead to a C₉H₉⁺ fragment at m/z 117.

-

Benzylic-type Cleavage: Alkyl-substituted benzenes commonly fragment at the benzylic carbon.[18] Loss of an ethylene molecule (C₂H₄) from the cyclopropyl ring after rearrangement is plausible, leading to a fragment at m/z 124. A more dominant fragmentation pathway for alkylbenzenes is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[19]

-

Loss of Propene: Cleavage of the entire cyclopropyl group as propene (C₃H₅ radical loss) would result in a chlorophenyl cation at m/z 111.

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Ion Formula | Identity | Notes |

| 154 | [C₉H₉³⁷Cl]⁺ | Molecular Ion (M+2) | Isotopic peak, ~32% of M⁺ |

| 152 | [C₉H₉³⁵Cl]⁺ | Molecular Ion (M⁺) | Base peak or prominent |

| 117 | [C₉H₉]⁺ | [M - Cl]⁺ | Loss of chlorine radical |

| 111 | [C₆H₄Cl]⁺ | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Common rearrangement fragment |

| 77 | [C₆H₅]⁺ | Phenyl Cation | From further fragmentation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: If the sample is sufficiently volatile and thermally stable, it can be introduced via a Gas Chromatography (GC-MS) system for separation and analysis, or via a direct insertion probe.[16]

-

Ionization: The sample molecules in the gas phase enter the ion source, which is maintained under high vacuum. A filament emits electrons that are accelerated to a standard energy of 70 eV.[16] These high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Plausible Mass Spectrometry Fragmentation Pathway

Caption: A simplified diagram of potential EI fragmentation pathways.

Conclusion

The structural identity of this compound can be confidently established through a synergistic application of NMR, IR, and MS techniques. The ¹H NMR spectrum is defined by its characteristic highly shielded cyclopropyl proton signals and a complex aromatic region indicative of meta-disubstitution. The ¹³C NMR spectrum will confirm the presence of nine unique carbon atoms, with distinct chemical shifts for the ipso-carbons and the aliphatic ring. IR spectroscopy serves as a rapid check for the key functional groups, with out-of-plane bending vibrations providing clear evidence for the meta-substitution pattern. Finally, mass spectrometry confirms the molecular weight and chlorine isotopic distribution while offering structural clues through predictable fragmentation pathways, most notably the formation of ions at m/z 117 and 111. Together, these spectroscopic methods provide a self-validating system for the comprehensive characterization of this molecule.

References

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link][3]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link][10]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link][4]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link][18]

-

Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives. [Link]

-

Sci-Hub. (1980). Carbon‐13 nuclear magnetic resonance spectroscopy. Substituent‐induced chemical shift effects on cyclopropyl carbons of 4‐substituted cyclopropylbenzenes. Organic Magnetic Resonance. [Link][8]

-

PubMed Central (PMC). (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. [Link][6]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link][12]

-

Spiesecke, H., & Schneider, W. G. (n.d.). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link][19]

-

Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link][7]

-

University of Missouri-St. Louis. (2020). Optimized Default 1H Parameters. [Link][5]

-

PubMed. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. [Link]

-

ChemistryViews. (2018). Substituent Effects on Benzene Rings. [Link]

-

ScienceDirect. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

-

J-Stage. (1986). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Mass Spectroscopy. [Link]

-

Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link][13]

-

PubChem. (n.d.). Cyclopropylbenzene. [Link]

-

University of Babylon. (n.d.). Experiment- 6: Infrared Spectroscopy. [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Emerald Cloud Lab. (2025). ExperimentIRSpectroscopy Documentation. [Link][14]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][11]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. [Link]

-

SDSU NMR Facility. (n.d.). 3) Basic Acquisition Parameters. [Link]

-

NIST WebBook. (n.d.). Benzene, cyclopropyl-. [Link]

-

SpectraBase. (n.d.). [(1R,2S)-2-[(E)-prop-1-enyl]cyclopropyl]benzene - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. (n.d.). (3-Cyclopropylpropyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Fluorine Notes. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE. [Link]

-

ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

University of Wisconsin-Madison. (n.d.). Exp 8 - Infrared Spectroscopy. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

MIT. (n.d.). Infrared Spectroscopy (IR) - Experimental Design. [Link][15]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. [Link]

-

SpectraBase. (n.d.). (1-Cyclopropylpropyl)benzene - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sci-Hub. Carbon‐13 nuclear magnetic resonance spectroscopy. Substituent‐induced chemical shift effects on cyclopropyl carbons of 4‐substituted cyclopropylbenzenes / Organic Magnetic Resonance, 1980 [sci-hub.ru]

- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. spectra-analysis.com [spectra-analysis.com]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. Experimental Design [web.mit.edu]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. Electron ionization - Wikipedia [en.wikipedia.org]

- 18. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 19. GCMS Section 6.9.5 [people.whitman.edu]

An In-Depth Technical Guide to tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)

A Note on Chemical Identification: Initial searches for CAS number 19714-74-0 revealed conflicting data, with some sources associating it with 1-Chloro-3-cyclopropylbenzene. However, for the compound relevant to drug development and opioid synthesis, the correct and universally recognized identifier is CAS Number 125541-22-2 . This guide will exclusively focus on the latter, commonly known as 1-Boc-4-AP or 4-Anilino-1-Boc-piperidine.

Introduction

tert-butyl 4-(phenylamino)piperidine-1-carboxylate, widely referred to in scientific and regulatory literature as 1-Boc-4-AP, is a synthetic chemical intermediate of significant interest to researchers, forensic chemists, and drug development professionals.[1][2] Its core structure, featuring a piperidine ring with a Boc-protected nitrogen and a 4-anilino substituent, makes it a critical precursor in the synthesis of a range of potent synthetic opioids, most notably fentanyl and its analogues.[1][2] The Boc (tert-butyloxycarbonyl) protecting group plays a crucial role in synthetic pathways, enabling controlled reactions at other sites of the molecule.[3][4] Due to its direct application in the illicit manufacture of controlled substances, 1-Boc-4-AP is a regulated substance in many jurisdictions, including being classified as a DEA List 1 Chemical in the United States.[1][5] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, and its pivotal role as a precursor in the synthesis of fentanyl-related compounds.

Physicochemical Properties

1-Boc-4-AP is typically a white crystalline solid.[6] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Systematic Name | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | [7][8] |

| Common Synonyms | 1-Boc-4-AP, 4-Anilino-1-Boc-piperidine, 4-ANBocP, N-Boc-4-AP | [6] |

| CAS Number | 125541-22-2 | [1][6] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [6] |

| Molecular Weight | 276.37 g/mol | [5][9] |

| Appearance | White crystalline powder | [4] |

| Solubility | Soluble in DMF (15 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/ml. | [6] |

| λmax | 249 nm | [6] |

| InChI Key | HTIWISWAPVQGMI-UHFFFAOYSA-N | [6] |

Synthesis and Manufacturing

The synthesis of 1-Boc-4-AP is a critical step in various fentanyl production routes. The most common laboratory-scale synthesis involves the reductive amination of N-Boc-4-piperidinone with aniline.[10]

Reductive Amination of N-Boc-4-Piperidinone

This widely employed method utilizes a reducing agent, such as sodium triacetoxyborohydride (STAB), to facilitate the formation of the carbon-nitrogen bond between the piperidinone and aniline.[10]

Experimental Protocol:

-

Reaction Setup: Dissolve N-Boc-4-piperidinone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane and cool the mixture in an ice bath.[10]

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled solution.[10]

-

Reaction: Allow the mixture to stir and gradually warm to room temperature over 16 hours.[10]

-

Work-up: Quench the reaction by adding a 2M aqueous solution of sodium hydroxide and stir for one hour.[10]

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with dichloromethane.[10]

-

Purification: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[10]

Role in Fentanyl Synthesis

1-Boc-4-AP is a versatile precursor in several fentanyl synthesis pathways, primarily because the Boc protecting group allows for strategic manipulation of the molecule.[3] It is a key intermediate in the "t-BOC synthesis route" and can also be used to generate the unprotected 4-anilinopiperidine (4-AP) for use in the Gupta synthesis route.[3]

The Boc group prevents the secondary amine of the piperidine ring from reacting during subsequent acylation steps. This protecting group can be readily removed under acidic conditions to yield 4-anilinopiperidine, which is then further reacted to produce fentanyl or its analogues.[10]

Analytical Characterization

The unambiguous identification of 1-Boc-4-AP is crucial in forensic and research settings. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of 1-Boc-4-AP. Under electron ionization (EI), the molecule produces a characteristic fragmentation pattern that allows for its identification.

Typical GC-MS Parameters:

-

Column: HP1-MS (100% dimethylpolysiloxane) or similar non-polar column.[7]

-

Injector Temperature: 280 °C.[7]

-

Carrier Gas: Helium at a flow rate of 1.2 ml/min.[7]

-

Oven Program: A temperature gradient is typically used, for example, starting at 170°C, ramping to 293°C, and then to 325°C.[7]

-

MSD Source: EI at 70 eV.[7]

-

Scan Range: m/z 50-550 amu.[7]

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS)

LC-TOF-MS provides high-resolution mass data, enabling the determination of the exact mass of the protonated molecule [M+H]⁺, which for 1-Boc-4-AP is theoretically 277.1908.[3]

Typical HPLC-TOF Parameters:

-

Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron.[7]

-

Mobile Phase: A gradient of 0.1% formic acid and 1mM ammonium formate in water (A) and 0.1% formic acid in methanol (B).[7]

-

Flow Rate: 1.0 ml/min.[7]

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.[7]

Safety and Handling

1-Boc-4-AP is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and engineering controls are essential when handling this compound.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Skin Irritation (Category 2): Causes skin irritation.[5]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[5]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear protective gloves, clothing, and eye/face protection.[11]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[11]

-

Store in a tightly sealed container in a dry and well-ventilated place.

Conclusion

tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2) is a pivotal chemical intermediate whose significance is primarily tied to its role as a precursor in the synthesis of fentanyl and its analogues. Its chemical structure, particularly the Boc-protecting group, makes it a versatile building block in these synthetic pathways. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers in medicinal chemistry, drug development, and forensic science. Due to its direct link to the production of potent opioids, the handling and transaction of 1-Boc-4-AP are subject to stringent regulatory controls.

References

- Center for Forensic Science Research and Education. (2024, June). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.

- Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

- Cayman Chemical. (2025, September 22).

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

- TCI Chemicals. (2025, April 3). Safety Data Sheet: tert-Butyl 4-(4-Aminophenyl)

-

PubChem. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

- MedChemExpress. (2025, December 8). tert-Butyl 4-(4-aminophenoxy)

-

EUR-Lex. (2023, February 2). Commission Delegated Regulation (EU) 2023/196. Retrieved from [Link]

-

Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

- United Nations Economic and Social Council. (2024, January 4). Proposal by the United States of America to place 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988.

-

SciELO México. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.

-

UNODC. (n.d.). Substance Details: 4-Anilino-1-Boc-piperidine. Retrieved from [Link]

-

Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 2. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]

- 3. cfsre.org [cfsre.org]

- 4. CAS 125541-22-2: 1-N-Boc-4-(Phenylamino)piperidine [cymitquimica.com]

- 5. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. policija.si [policija.si]

- 8. Substance Details 4-Anilino-1-Boc-piperidine [unodc.org]

- 9. achemtek.com [achemtek.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. tcichemicals.com [tcichemicals.com]

The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide to Electrophilic Aromatic Substitution

Abstract

The cyclopropyl group, a three-membered carbocycle, stands as a unique and versatile substituent in the realm of aromatic systems. Its strained ring structure and unusual bonding characteristics impart a distinct electronic profile that deviates significantly from simple alkyl groups, offering a powerful tool for modulating the properties of aromatic molecules. This technical guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) on cyclopropylbenzene rings, delving into the electronic nature of the cyclopropyl substituent, its profound influence on reaction regioselectivity, and detailed protocols for key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel aromatic compounds.

The Electronic Character of the Cyclopropyl Group: A "Pseudo-Unsaturated" System

The electronic nature of the cyclopropyl group is often described as "pseudo-unsaturated" or having "π-character" due to the high p-character of its C-C bonds, a consequence of significant ring strain.[1] This unique electronic nature allows it to act as a potent π-electron donor through conjugation with an adjacent aromatic ring, a property that is critical in its ability to stabilize adjacent carbocations and influence reaction rates.[1]

The bonding in cyclopropane can be understood through the Walsh model, which depicts the C-C bonds as being formed from the overlap of sp² hybridized orbitals and p-orbitals. This arrangement results in "bent" bonds that possess significant p-character, enabling them to interact with the π-system of an aromatic ring.[1] This interaction is conformation-dependent, with the "bisected" conformation allowing for maximum overlap and electron donation.[1]

Quantitative Electronic Parameters

The electronic effect of a substituent is quantitatively described by various parameters, most notably Hammett constants. These parameters provide a numerical scale for the electron-donating or electron-withdrawing ability of a group, separated into inductive and resonance components.

| Parameter | Value | Description |

| Hammett Constant (σ) | ||

| σm | -0.07 | Describes the electronic effect from the meta position, primarily reflecting the inductive effect. The negative value indicates weak electron-donating character.[1] |

| σp | -0.21 | Describes the electronic effect from the para position, encompassing both inductive and resonance effects. The more negative value compared to σm highlights the significant electron-donating resonance effect.[1] |

| Field/Inductive Parameter (F) | +0.02 | Represents the inductive/field effect of the substituent.[1] |

These values confirm that the cyclopropyl group is a net electron-donating group, with a particularly strong resonance-donating effect at the para position.

Mechanism and Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate known as a Wheland intermediate or arenium ion.[2][3][4] The stability of this intermediate is paramount in determining the rate and regioselectivity of the reaction.[2]

The cyclopropyl group, through its electron-donating nature, activates the aromatic ring towards electrophilic attack, making it more reactive than benzene.[5][6] This activation is a direct result of the stabilization of the Wheland intermediate.

The Directing Effect of the Cyclopropyl Group

The cyclopropyl group is a potent ortho, para-director in electrophilic aromatic substitution.[7][8][9] This directing effect stems from the superior stabilization of the arenium ion when the electrophile attacks at the ortho or para positions. At these positions, a resonance structure can be drawn where the positive charge is directly adjacent to the cyclopropyl group, allowing for maximal stabilization through π-donation from the strained ring.[5]

Attack at the meta position does not allow for this direct resonance stabilization, resulting in a less stable intermediate and a much slower reaction rate for meta substitution.[10]

Caption: Arenium ion stability dictates product distribution in EAS of cyclopropylbenzene.

Isomer Distribution in Practice

The strong activating and para-directing nature of the cyclopropyl group is evident in the product distribution of various electrophilic aromatic substitution reactions.

| Reaction | Electrophile | ortho Isomer (%) | meta Isomer (%) | para Isomer (%) | Reference |

| Nitration | NO₂⁺ | ~30-40 | <5 | ~60-70 | [5] |

| Halogenation (Br₂) | Br⁺ | ~15-25 | <5 | ~75-85 | [5] |

| Friedel-Crafts Acylation (CH₃COCl) | CH₃CO⁺ | <5 | <1 | >95 | [5] |

Note: Isomer ratios can vary with reaction conditions.

The pronounced preference for para substitution in Friedel-Crafts acylation is largely due to the steric bulk of the incoming acyl group, which disfavors attack at the more hindered ortho positions.

Key Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for common electrophilic aromatic substitution reactions on cyclopropylbenzene. The causality behind experimental choices is highlighted to provide field-proven insights.

Nitration of Cyclopropylbenzene

The nitration of cyclopropylbenzene yields a mixture of ortho- and para-nitrocyclopropylbenzene.[5] The use of acetyl nitrate at low temperatures is a mild method that helps to control the exothermicity of the reaction and minimize potential side reactions.

Methodology:

-

Preparation of Acetyl Nitrate: In a flask cooled to 0-5 °C in an ice bath, add fuming nitric acid dropwise to a stirred solution of acetic anhydride. Maintain the temperature below 10 °C. Rationale: This in-situ formation of acetyl nitrate provides a less aggressive nitrating agent than the traditional mixed acid (H₂SO₄/HNO₃), offering better control.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve cyclopropylbenzene in acetic anhydride. Cool the solution to -25 °C in a dry ice/acetone bath.[5]

-

Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the stirred cyclopropylbenzene solution over 30 minutes, ensuring the temperature does not rise above -20 °C.[5] Rationale: Low temperature is critical to prevent over-nitration and potential ring-opening of the cyclopropyl group.

-

Quenching and Workup: After the addition is complete, stir the reaction mixture for an additional hour at -25 °C. Quench the reaction by pouring it into a mixture of ice and water.[5] The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

-

Purification: The combined organic layers are washed with water, dilute sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product mixture can be purified by distillation or chromatography to separate the isomers.[5]

Bromination of Cyclopropylbenzene

The bromination of cyclopropylbenzene is a facile reaction due to the activating nature of the cyclopropyl group and yields a mixture of ortho- and para-bromocyclopropylbenzene, with the para isomer being the major product.[5]

Methodology:

-

Reaction Setup: Dissolve cyclopropylbenzene in a suitable solvent such as carbon tetrachloride or acetic acid in a flask protected from light. Rationale: Protection from light is necessary to prevent free-radical side-chain halogenation.

-

Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[5] Rationale: The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile (Br⁺).

-

Bromination: Add a solution of bromine in the same solvent dropwise to the stirred mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction.[5]

-

Workup: Wash the reaction mixture with water and a solution of sodium bisulfite to remove excess bromine. The organic layer is then washed with water and brine, dried over anhydrous calcium chloride, and the solvent is removed by distillation.[5]

-

Purification: The resulting mixture of isomers can be separated by fractional distillation or column chromatography.

Friedel-Crafts Acylation of Cyclopropylbenzene

Friedel-Crafts acylation introduces an acyl group, typically onto the para position of the cyclopropylbenzene ring, due to steric hindrance at the ortho positions.[5]

Methodology:

-

Reaction Setup: Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., carbon disulfide or nitrobenzene) in a flask equipped with a stirrer, reflux condenser, and a dropping funnel. Cool the flask in an ice bath. Rationale: Strict anhydrous conditions are essential as AlCl₃ reacts violently with water.

-

Formation of Acylium Ion: Add the acyl chloride (e.g., acetyl chloride) dropwise to the stirred suspension.[5] This generates the highly electrophilic acylium ion.

-

Acylation: Add cyclopropylbenzene slowly to the reaction mixture.[5]

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and it may be heated to ensure the reaction goes to completion.[5]

-

Quenching and Workup: Carefully pour the reaction mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.[5]

-

Purification: The solvent is removed, and the product, primarily p-cyclopropylacetophenone, is purified by distillation or recrystallization.

Caption: A typical workflow for an electrophilic aromatic substitution experiment.

Potential Side Reactions: Ring Opening

Under strongly acidic conditions, the strained cyclopropyl ring can undergo acid-catalyzed ring opening.[11][12][13] This is a potential side reaction in some electrophilic aromatic substitution reactions, particularly those requiring harsh acidic conditions, such as sulfonation or certain Friedel-Crafts alkylations. The choice of milder reaction conditions, as detailed in the protocols above, is a key strategy to mitigate this undesired pathway.

Conclusion

The cyclopropyl group presents a fascinating and highly useful substituent in the design of aromatic systems. Its unique electronic properties, characterized by strong π-donation, allow for the activation of the aromatic ring and precise control over the regioselectivity of electrophilic aromatic substitution, favoring ortho and, particularly, para substitution. The methodologies outlined in this guide provide a robust framework for the successful synthesis of cyclopropyl-substituted aromatic compounds, empowering researchers to leverage the distinct characteristics of this versatile functional group in the development of novel molecules with desired electronic and biological activities.

References

-

Hart, H., & Curtis, O. E. (1956). Cyclopropyl Aromatic Chemistry. I. Ultraviolet Spectra of Certain Cyclopropyl Aromatic Systems. Journal of the American Chemical Society. [Link]

-

StackExchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. [Link]

-

National Institutes of Health. (n.d.). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2020). 14.1: Overview. [Link]

-

Wikipedia. (n.d.). Arenium ion. [Link]

-

Chemistry Steps. (n.d.). Ortho, Para, Meta Substitution in Electrophilic Aromatic Substitution. [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. [Link]

-

ChemTalk. (n.d.). Directing Effects. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Electrophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

-

National Institutes of Health. (n.d.). Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes. National Center for Biotechnology Information. [Link]

-

Sci-Hub. (2012). Acid-Catalyzed Ring-Opening Isomerizations of Cyclopropenes. [Link]

-

Scilit. (2007). Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)cyclopropyl Sulfonates. [Link]

-

Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

-

Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

-

Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. [Link]

-

Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]

-

Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. [Link]

-

Lumen Learning. (n.d.). 14.1. Overview | Organic Chemistry II. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

-

DSpace. (2017). Electrophilic aromatic substitution over zeolites generates Wheland-type reaction intermediates. [Link]

-

Chemistry Steps. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

-

YouTube. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]

-

University of Babylon. (n.d.). Halogenation of Benzene. [Link]

- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

-

Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

-

StackExchange. (2016). Is the Friedel-Crafts alkylation of benzene with cyclopropenyl chloride feasible? Chemistry Stack Exchange. [Link]

-

Study Mind. (n.d.). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). [Link]

-

National Institutes of Health. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. (n.d.). Halogenation of Benzene. [Link]

-

Lumen Learning. (n.d.). The Halogenation of Benzene | MCC Organic Chemistry. [Link]

-

SlidePlayer. (n.d.). 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. [Link]

-

ResearchGate. (2017). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

-

YouTube. (2019). Benzene synthesis strategies. [Link]

-

Journal of the American Chemical Society. (n.d.). Cyclopropyl aromatic chemistry. I. Ultraviolet spectra of certain cyclopropyl aromatic systems. [Link]

-

Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2023). The Halogenation of Benzene. [Link]

-

StackExchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]

-

ACS Publications. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Arenium ion - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. leah4sci.com [leah4sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 11. sci-hub.box [sci-hub.box]

- 12. scilit.com [scilit.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide on the Reactivity of the Cyclopropyl Group in 1-Chloro-3-cyclopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a three-membered carbocycle, is a unique substituent in organic and medicinal chemistry, imparting distinct electronic and conformational properties to aromatic systems.[1] This guide provides a comprehensive analysis of the reactivity of the cyclopropyl group in 1-Chloro-3-cyclopropylbenzene, a molecule of interest in synthetic and medicinal chemistry. We will delve into the electronic nature of the cyclopropyl substituent, its influence on the reactivity of the benzene ring, and the specific chemical transformations it can undergo. This document will serve as a technical resource, offering field-proven insights and detailed experimental protocols to guide researchers in leveraging the unique characteristics of this functional group.

The Enigmatic Nature of the Cyclopropyl Group: More Than Just a Small Alkane

The cyclopropyl group's reactivity is fundamentally rooted in its significant ring strain, a combination of angle strain and torsional strain. The C-C-C bond angles of approximately 60° deviate substantially from the ideal 109.5° for sp³ hybridized carbons, leading to what are often described as "bent" or "banana" bonds.[2][3][4][5] This strain energy, estimated to be around 27.8 kcal/mol, weakens the C-C bonds, making them more susceptible to cleavage and rendering the cyclopropyl group more reactive than other alkanes.[2][6][7][8]

Electronic Properties: A Pseudo-Double Bond Character

The unique bonding in cyclopropane is best described by the Walsh model, which posits that the C-C bonds are formed from the overlap of sp² hybridized orbitals and p-orbitals.[1][4][9][10] This results in the C-C bonds having a high degree of p-character, allowing them to interact with adjacent π-systems, a phenomenon often referred to as "pseudo-unsaturated" or having "π-character".[1][11] This electronic feature is pivotal, as it enables the cyclopropyl group to act as a potent π-electron donor through conjugation with an aromatic ring.[1]

This electron-donating ability is conformation-dependent, with the "bisected" conformation allowing for maximum overlap between the Walsh orbitals of the cyclopropane ring and the p-orbitals of the benzene ring.[5]

dot graph "Bisected_Conformation" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Cyclopropyl group C7 [pos="-1.73,0!", label="C", peripheries=2]; // Attached to C2 C8 [pos="-2.6,-0.5!", label="C"]; C9 [pos="-2.6,0.5!", label="C"];

// Bonds C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- C6 [color="#202124"]; C6 -- C1 [color="#202124"]; C2 -- C7 [color="#202124"]; C7 -- C8 [color="#202124"]; C8 -- C9 [color="#202124"]; C9 -- C7 [color="#202124"];

// P-orbital on C2 p_orbital_top [pos="-0.87,0.7!", shape=ellipse, style=filled, fillcolor="#EA4335", label="", width=0.2, height=0.4]; p_orbital_bottom [pos="-0.87,0.3!", shape=ellipse, style=filled, fillcolor="#4285F4", label="", width=0.2, height=0.4];

// Walsh orbital of cyclopropane walsh_orbital [pos="-2.2,0!", shape=ellipse, style=filled, fillcolor="#34A853", label="", width=0.8, height=0.3, orientation=90];

// Label label_text [pos="-1.5,-1.5!", label="Bisected Conformation: Maximum Overlap"]; } enddot Caption: Bisected conformation for maximal orbital overlap.

Reactivity of the Aromatic Ring in this compound

In this compound, the benzene ring is substituted with two groups: a chloro group and a cyclopropyl group. Their electronic effects determine the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions.

-

Cyclopropyl Group: As established, the cyclopropyl group is an activating, ortho, para-directing group due to its ability to donate electron density to the benzene ring through conjugation.[12]

-

Chloro Group: The chloro group is a deactivating, yet ortho, para-directing group. Its inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene. However, its resonance effect (+R) donates electron density to the ortho and para positions, directing incoming electrophiles to these sites.

The interplay of these two substituents dictates the outcome of EAS reactions on this compound. The activating cyclopropyl group will enhance the reactivity of the ring, while both groups will direct incoming electrophiles to the positions ortho and para to them.

Electrophilic Aromatic Substitution (EAS)

The primary mode of reaction for the aromatic ring in this compound is electrophilic aromatic substitution.[13] The positions most susceptible to electrophilic attack are those activated by both the cyclopropyl and chloro groups.

dot graph "EAS_Directing_Effects" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Benzene ring with substituents C1 [pos="0,1.5!", label="C-Cl"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C-"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Cyclopropyl group attached to C3 C7 [pos="-2.6,-0.75!", label=""]; C8 [pos="-2.2,-1.5!", label=""]; C9 [pos="-1.8,-1.5!", label=""]; C3 -- C7 [color="#202124"]; C7 -- C8 [color="#202124"]; C8 -- C9 [color="#202124"]; C9 -- C7 [color="#202124"];

// Bonds C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- C6 [color="#202124"]; C6 -- C1 [color="#202124"];

// Arrows indicating directing effects edge [color="#EA4335", arrowhead=vee]; C1 -> C2; C1 -> C6; C3 -> C2; C3 -> C4;

// Labels for positions pos2 [pos="-1.8,1.0!", label="2 (ortho to Cl, ortho to c-Pr)", fontcolor="#34A853"]; pos4 [pos="0,-2.0!", label="4 (para to Cl, ortho to c-Pr)", fontcolor="#34A853"]; pos6 [pos="1.8,1.0!", label="6 (ortho to Cl, para to c-Pr)", fontcolor="#34A853"]; } enddot Caption: Directing effects in this compound.

Predicted Order of Reactivity for EAS: Position 6 > Position 2 > Position 4. This prediction is based on the synergistic activating effects of the cyclopropyl group and the directing, albeit deactivating, nature of the chloro group. Steric hindrance from the cyclopropyl group might slightly disfavor substitution at position 2.

Experimental Protocol: Nitration of this compound

This protocol provides a general method for the nitration of this compound, a common EAS reaction.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in methylene chloride. Cool the flask to -25°C in a dry ice/acetone bath.

-

Preparation of Nitrating Agent: In a separate flask, prepare acetyl nitrate by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (2.0 eq) at a temperature below 10°C.

-

Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature below -20°C.

-

Quenching: After the addition is complete, stir the reaction mixture for an additional hour at -25°C. Quench the reaction by pouring it into a mixture of ice and water.

-

Workup: Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting product mixture can be purified by column chromatography on silica gel to separate the different isomers.

Nucleophilic Aromatic Substitution (NAS)

While less common than EAS for this substrate, nucleophilic aromatic substitution (NAS) is possible under specific conditions.[14][15][16] For NAS to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and a good leaving group must be present.[15][17] In this compound, the chloro atom can act as a leaving group. The presence of a strong electron-withdrawing group, typically a nitro group, at the ortho or para position to the chlorine is generally required to facilitate the reaction.[15][16]

The mechanism proceeds through an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16][18]

dot graph "NAS_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"]; bgcolor="#F1F3F4";

A [label="Aryl Halide +\nNucleophile"]; B [label="Meisenheimer Complex\n(Resonance Stabilized)"]; C [label="Product +\nLeaving Group"];

A -> B [label="Addition", color="#4285F4", fontcolor="#4285F4"]; B -> C [label="Elimination", color="#EA4335", fontcolor="#EA4335"]; } enddot Caption: General mechanism for Nucleophilic Aromatic Substitution.

Reactivity of the Cyclopropyl Group Itself

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions.[2][7] These reactions are driven by the release of this strain energy.[6]

Radical Ring-Opening

The cyclopropyl group can undergo ring-opening via a radical mechanism.[19] For instance, the formation of a radical adjacent to the cyclopropyl ring can trigger a rapid ring-opening to form a more stable alkyl radical.[19]

Acid-Catalyzed Ring-Opening

In the presence of a strong acid and a nucleophile, the cyclopropyl ring can be protonated, leading to a carbocation intermediate that is then attacked by the nucleophile, resulting in a ring-opened product. This is particularly relevant in reactions like Friedel-Crafts alkylation where a Lewis acid is present.[20]

Experimental Protocol: Friedel-Crafts Alkylation with Ring-Opening

This protocol describes a potential Friedel-Crafts reaction where the cyclopropyl group acts as the alkylating agent, leading to a ring-opened product.

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in benzene (solvent and reactant) at 0°C, add this compound (1.0 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The presence of HCl is often essential for this reaction to proceed.[20]

-

Quenching: Carefully pour the reaction mixture over crushed ice with concentrated hydrochloric acid.

-

Workup: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by distillation or column chromatography to isolate the n-propylbenzene derivative.

Applications in Drug Development

The cyclopropyl group is a valuable motif in drug design.[21] Its unique properties can be exploited to:

-

Improve Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[21]

-

Enhance Potency and Selectivity: The conformational rigidity and electronic nature of the cyclopropyl group can be used to optimize ligand-receptor interactions.

-

Act as a Bioisostere: The cyclopropyl group can serve as a bioisostere for other functional groups like a vinyl group or a phenyl ring, allowing for the fine-tuning of a molecule's properties.[1]

Conclusion

The cyclopropyl group in this compound is not merely an inert alkyl substituent. Its inherent ring strain and unique electronic properties, characterized by a "pseudo-double bond" character, significantly influence the reactivity of both the aromatic ring and the cyclopropyl moiety itself. A thorough understanding of these characteristics is crucial for chemists aiming to utilize this versatile building block in the synthesis of novel compounds with desired chemical and biological properties. This guide has provided a detailed overview of the key reactivity principles and practical experimental guidance to facilitate further research and development in this area.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Conventional strain energy estimates for cyclopropane. Retrieved from [Link]

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

-

Quora. (2017, May 9). Why is cyclopropane more reactive than propane? Retrieved from [Link]

-

PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

-

Filo. (2025, February 26). Explain the reactivity of cyclopropane Ring. Retrieved from [Link]

-

Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved from [Link]

-

Berger, D. J. (1997). Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

-

Berger, D. J. (n.d.). Background of Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed bonding models for cyclopropane. Retrieved from [Link]

-

YouTube. (2024, May 9). Cyclopropane: a functional carbon group. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, December 19). Introducing n-propyl group to benzene using cyclopropane. Retrieved from [Link]

-

RSC Publishing. (n.d.). The Chemistry of Cyclopropylmethyl and Related Radicals. Retrieved from [Link]

-

Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Explain the reactivity of cyclopropane Ring | Filo [askfilo.com]

- 3. Ring strain - Wikipedia [en.wikipedia.org]

- 4. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-cyclopropylbenzene

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Chloro-3-cyclopropylbenzene (CAS No. 19714-74-0). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. In the absence of extensive experimentally verified data in public literature, this guide emphasizes the robust methodologies required to determine these critical parameters. We provide detailed, field-proven protocols for measuring key physical properties, offering insights into the causality behind experimental choices and ensuring a self-validating system of characterization. This approach equips scientists with the necessary framework to generate reliable physical data for this and other novel chemical entities, ensuring scientific integrity and reproducibility.

Introduction and Molecular Identity

This compound is an aromatic compound featuring a benzene ring substituted with a chlorine atom and a cyclopropyl group at the meta position. Its unique combination of a strained aliphatic ring and a halogenated aromatic core makes it a valuable building block in organic synthesis, particularly in the development of novel agrochemicals and pharmaceutical agents. The cyclopropyl moiety is often used as a bioisostere for phenyl or vinyl groups, capable of improving metabolic stability and binding affinity.

Accurate characterization of its physical properties is a prerequisite for its effective use in synthesis, formulation, and pharmacokinetic studies. Properties such as boiling point, density, and refractive index are fundamental for purification, reaction monitoring, and quality control.

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19714-74-0 | ChemSrc[2] |

| Molecular Formula | C₉H₉Cl | PubChem[1] |

| Molecular Weight | 152.62 g/mol | PubChem[1] |

| Canonical SMILES | C1CC1C2=CC(=CC=C2)Cl | PubChem[1] |

| InChIKey | DMNVVDKAAZRUGR-UHFFFAOYSA-N | PubChem[1] |

Predicted Physicochemical Properties

While experimentally determined data is not widely published, computational models provide valuable estimations for key physicochemical parameters. These predictions, derived from the molecule's structure, are essential for initial experimental design and safety assessments.

Table 2: Computed Physicochemical Properties of this compound

| Property | Predicted Value | Computational Method | Source |

| XLogP3 | 3.8 | XLogP3 3.0 | PubChem[1] |

| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 | PubChem[1] |

| Hydrogen Bond Acceptors | 0 | Cactvs 3.4.8.18 | PubChem[1] |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 | PubChem[1] |

| Exact Mass | 152.0392780 Da | PubChem 2.2 | PubChem[1] |